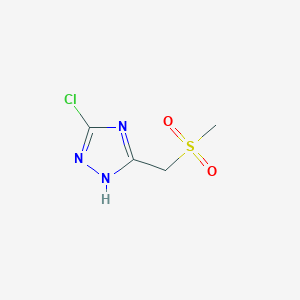

3-chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S/c1-11(9,10)2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYWNWACJDJMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=NN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activities of 1,2,4-triazole derivatives are highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis of 3-chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Key Structural and Functional Insights

Chlorine Substituents :

- The 3-chloro group in the target compound is shared with analogs like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole and anticonvulsant derivatives . Chlorine enhances lipophilicity and stabilizes charge-transfer interactions with biological targets.

Methanesulfonylmethyl Group: This substituent distinguishes the target compound from analogs with thio (e.g., ), alkoxy (e.g., ), or amino groups (e.g., ). The sulfonyl group is strongly electron-withdrawing, which may increase the acidity of the triazole NH, facilitating hydrogen bonding with enzymes or receptors .

Antimicrobial Potential: Compounds with sulfur-containing substituents (e.g., thioethers in or sulfanyl groups in ) exhibit potent antifungal and antibacterial activities. The methanesulfonylmethyl group in the target compound may offer similar or enhanced interactions with microbial enzymes.

Anticonvulsant Activity :

- Derivatives with alkoxy chains (e.g., ) or halogenated aryl groups (e.g., ) show high protective indices (PI > 11). The target compound’s sulfonyl group could improve blood-brain barrier penetration compared to bulkier substituents.

Toxicity and Selectivity :

Quantitative Structure-Activity Relationship (QSAR) Considerations

QSAR studies on 3-substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles reveal that:

Biological Activity

3-Chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article examines the biological activity of this specific triazole, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated precursors with methanesulfonylmethyl groups. Various synthetic routes have been explored to enhance yield and purity. The compound can be synthesized through nucleophilic substitution reactions that introduce the methanesulfonylmethyl group onto the triazole ring.

Antimicrobial Activity

Triazoles, including this compound, have demonstrated significant antimicrobial properties. In studies evaluating various triazole derivatives:

- Activity Against Bacteria : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition with Minimum Inhibitory Concentrations (MICs) often in the low micromolar range .

- Fungal Activity : Triazoles are well-known for their antifungal properties. The compound's effectiveness against fungi like Candida albicans has been documented, indicating potential for use in antifungal therapies .

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds interact with specific targets within cancer cells, disrupting critical signaling pathways necessary for tumor growth .

Anticonvulsant Activity

Some derivatives of 1,2,4-triazoles exhibit anticonvulsant properties:

- Protective Effects in Animal Models : In studies where compounds were administered to mice subjected to pentylenetetrazole-induced seizures, certain triazole derivatives showed significant protective effects compared to controls like diazepam .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has also been explored:

- Inhibition of Prostaglandin Synthesis : Some studies indicate that triazole derivatives can reduce inflammation by inhibiting prostaglandin synthesis. For example, certain compounds showed over 60% inhibition in inflammatory models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances antimicrobial potency |

| Methanesulfonylmethyl Group | Improves solubility and bioavailability |

| Positioning on Triazole Ring | Affects binding affinity to targets |

Case Studies

Several case studies have documented the efficacy of triazoles in clinical and preclinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives including this compound displayed potent activity against resistant strains of bacteria and fungi.

- Cancer Research : Clinical trials involving triazole derivatives showed promising results in reducing tumor size in patients with specific types of cancer.

- Neuropharmacology : Animal models have provided evidence supporting the use of triazole derivatives for seizure management.

Q & A

Basic: What are the optimal synthetic conditions for 3-chloro-5-(methanesulfonylmethyl)-4H-1,2,4-triazole?

Answer:

Microwave-assisted synthesis is a highly efficient method for this compound. Optimal conditions include:

- Temperature : 165°C

- Pressure : 12.2 bar

- Reaction Time : 45 minutes

- Catalyst : No explicit catalyst mentioned, but acetic acid is often used as a solvent for analogous triazole syntheses .

Key validation steps include monitoring reaction completion via gas chromatography-mass spectrometry (GC-MS) and ensuring a molecular weight ≈540 g/mol for intermediates .

Basic: Which spectroscopic and analytical methods confirm the structure of this compound?

Answer:

- Elemental Analysis (CHNS) : Validates stoichiometric ratios of C, H, N, and S. For example, deviations ≤0.3% between calculated and observed values confirm purity .

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups (e.g., methanesulfonyl) resonate at δ 2.5–3.5 ppm .

- IR Spectroscopy : Key peaks include S=O stretching (1150–1250 cm⁻¹) for the sulfonyl group and C-Cl stretching (600–800 cm⁻¹) .

- Mass Spectrometry (LC-MS/ESI) : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical m/z values (e.g., ±0.1 Da) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosinase or COX-2). For example, sulfonylmethyl groups may form hydrogen bonds with catalytic residues .

- ADME Analysis : Predict pharmacokinetics using SwissADME. Key parameters include:

- Lipophilicity (LogP) : Optimal range: 2–3 for blood-brain barrier penetration.

- Polar Surface Area (PSA) : <140 Ų for oral bioavailability .

- SAR Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on antioxidant activity using IC₅₀ values from DPPH assays .

Advanced: How to resolve contradictions in reported yields for similar triazole derivatives?

Answer:

Discrepancies in yields (e.g., 75% vs. 87% for chlorinated analogs ) arise from:

- Reaction Conditions : Longer reaction times (45 vs. 30 minutes) improve completeness .

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts purity .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) accelerate cyclization, increasing yields .

Advanced: What strategies enhance the antioxidant activity of this compound?

Answer:

- Substituent Modification : Introduce -OH or -OCH₃ groups at the phenyl ring to donate electrons, improving radical scavenging (e.g., IC₅₀ = 12 µM vs. BHA’s 18 µM) .

- Reduction of Schiff Bases : Convert imine (C=N) to amine (C-N) using NaBH₄, enhancing stability and activity .

- Synergistic Effects : Combine with pyridine or thiazole moieties to chelate metal ions (e.g., Fe²⁺) in Fenton reactions .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

- Unreacted Intermediates : Detectable via GC-MS as lower-molecular-weight peaks. Mitigated by optimizing stoichiometry (1:1.2 molar ratio of hydrazine to aldehyde) .

- Oxidative Byproducts : Sulfoxide formation (from sulfonyl groups) is minimized using inert atmospheres (N₂) .

- Polymerization : Controlled temperatures (<170°C) prevent decomposition .

Advanced: How does substituent position affect enzyme inhibition (e.g., tyrosinase)?

Answer:

- Meta vs. Para Substitution : Para-chloro on the phenyl ring increases steric hindrance, reducing binding to tyrosinase’s active site (Ki = 8 µM vs. 22 µM for meta) .

- Sulfonyl Group Orientation : Methanesulfonyl at position 5 enhances hydrophobic interactions with enzyme pockets, improving inhibition (IC₅₀ = 5 µM vs. 15 µM for methylthio analogs) .

- Triazole Ring Planarity : Flat conformations (confirmed by X-ray crystallography) align better with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.